An In-depth Technical Guide to the Physicochemical Properties of 1-Propylpiperidin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-Propylpiperidin-3-amine
Abstract
1-Propylpiperidin-3-amine is a disubstituted piperidine derivative featuring both a tertiary amine within the ring and a primary amine substituent. As a member of the piperidine class of heterocycles, which are privileged scaffolds in medicinal chemistry, understanding its fundamental physicochemical properties is critical for its application in drug discovery and development.[1][2] This guide provides a comprehensive overview of the core physicochemical characteristics of 1-Propylpiperidin-3-amine, methodologies for its empirical determination, and insights into its spectroscopic profile. While specific experimental data for this exact molecule is sparse in publicly available literature, this document synthesizes computed data, principles of organic chemistry, and validated protocols to serve as an essential resource for researchers. We will explore its structural attributes, acid-base chemistry, and chromatographic behavior, providing both theoretical grounding and practical, field-proven experimental workflows.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity. 1-Propylpiperidin-3-amine is a chiral molecule containing a six-membered piperidine ring N-alkylated with a propyl group and substituted with an amino group at the C-3 position.
Caption: Chemical Structure of 1-Propylpiperidin-3-amine. The asterisk (*) denotes the chiral center.
Table 1: Compound Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | (1-propylpiperidin-3-yl)amine | - |
| Molecular Formula | C₈H₁₈N₂ | - |
| Molecular Weight | 142.24 g/mol | [3] |
| Exact Mass | 142.14700 g/mol | Computed |
| CAS Number | Not assigned for free base; 215.16 for (R)-dihydrochloride salt | [4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Computed |
| Hydrogen Bond Acceptors | 2 (from both N atoms) | Computed |
| Rotatable Bond Count | 3 | Computed |
| Topological Polar Surface Area | 29.2 Ų | Computed |
Acid-Base Properties: pKa Determination
The ionization state of a molecule at physiological pH is a paramount determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. 1-Propylpiperidin-3-amine possesses two basic nitrogen centers: a tertiary amine within the piperidine ring and a primary exocyclic amine. The pKa values dictate the extent of protonation of these centers.
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Tertiary Piperidine Nitrogen: The N-propyl group is an electron-donating group, which increases the basicity of the ring nitrogen compared to unsubstituted piperidine.
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Primary Amino Nitrogen: The C-3 amino group's basicity is also influenced by the ring structure.
While experimental pKa values are not published, they can be predicted to be in the range of 9.0-11.0 for the piperidine nitrogen and 8.0-10.0 for the primary amine, based on similar structures.[5] Accurate determination requires empirical measurement.
Protocol: Potentiometric Titration for pKa Determination
This protocol describes a robust method for determining the acid dissociation constants (pKa) of 1-Propylpiperidin-3-amine. The principle involves titrating a solution of the compound's salt form (e.g., dihydrochloride) with a strong base of known concentration and monitoring the pH change.
Methodology:
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Preparation: Accurately weigh ~10 mg of 1-Propylpiperidin-3-amine dihydrochloride and dissolve it in 50 mL of degassed, deionized water.
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Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and an automated titrator.
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Titrant: Use a standardized 0.1 M NaOH solution as the titrant.
-
Execution: Titrate the sample solution with the NaOH titrant, adding small, precise increments (e.g., 0.01 mL) and recording the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The two distinct buffer regions on the titration curve will yield the two pKa values for the molecule. The first derivative of the plot can be used to precisely locate the equivalence points.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
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¹H NMR: The spectrum will be complex. Key expected signals include:
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A broad singlet for the -NH₂ protons, which will exchange upon addition of D₂O.[6][7]
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Multiple overlapping multiplets in the range of ~1.0-3.5 ppm corresponding to the piperidine ring protons and the CH₂ groups of the propyl chain.
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A triplet around ~0.9 ppm for the terminal methyl (-CH₃) group of the propyl chain.[8]
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Protons on the carbon adjacent to the nitrogen atoms (C2, C6, and the first CH₂ of the propyl group) will be deshielded and appear further downfield (~2.5-3.5 ppm).[7]
-
-
¹³C NMR: The spectrum should show 8 distinct signals for the 8 carbon atoms. Carbons directly bonded to nitrogen will appear in the 30-60 ppm range.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups.
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N-H Stretch: Primary amines (R-NH₂) typically show two characteristic bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching. These bands are generally sharper than the O-H stretch of alcohols.[7][9]
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C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
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N-H Bend: A characteristic bending (scissoring) vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[9]
-
C-N Stretch: Aliphatic C-N stretching will produce weak to medium intensity bands in the 1020-1250 cm⁻¹ fingerprint region.[9]
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients.
Protocol: Reversed-Phase HPLC for Purity Assessment
This method is designed to separate the main compound from potential impurities. Since the molecule is basic, peak tailing can be an issue. Using a buffer and a modern, base-deactivated column is crucial.
Methodology:
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. (The acidic modifier ensures the amine is protonated, improving peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm (where the compound, lacking a strong chromophore, will have end absorption).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A patent for a similar compound, 3-aminopiperidine, describes using a derivatization agent (benzoyl chloride) to improve UV detection for quantification.[10]
Sources
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- 3. 857373-37-6|1-Isopropylpiperidin-3-amine|BLD Pharm [bldpharm.com]
- 4. (R)-1-Propylpiperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
